molecular formula C18H19FN2O B2977506 4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone CAS No. 680868-67-1

4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone

Cat. No.: B2977506
CAS No.: 680868-67-1
M. Wt: 298.361
InChI Key: DFMXLTCWNDEORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone is a chemical research reagent featuring a piperazine core, a structure of significant interest in medicinal chemistry and CNS drug discovery. Piperazine-containing compounds are frequently investigated for their versatile biological activities and are found in numerous FDA-approved therapeutics . The specific structural motifs present in this compound—a fluorophenyl group and an ortho-methylphenyl (o-tolyl) group—are common in the development of ligands for central nervous system targets . The incorporation of a fluorine atom is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile . Researchers often explore such compounds for their potential as inhibitors of key neurological enzymes. For instance, structurally related compounds bearing a (2-fluorophenyl)piperazine moiety have demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative disorders like Alzheimer's disease . Other research avenues for similar piperazine derivatives include their activity on serotonin receptors (e.g., 5-HT 2A ) and equilibrative nucleoside transporters (ENTs), highlighting the broad research utility of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-14-4-2-3-5-17(14)20-10-12-21(13-11-20)18(22)15-6-8-16(19)9-7-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMXLTCWNDEORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Chemical Reactions Analysis

4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Pharmacology: It is studied for its effects on various biological targets, including receptors and enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Halogen Substitutions

  • 4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone vs. For example, 4-(4-chlorophenyl)-2-thiazole derivatives () exhibit distinct crystallographic conformations due to halogen size differences, impacting planarity and intermolecular interactions .
  • 2,6-Difluorophenyl 4-(2-furylcarbonyl)piperazinyl ketone () This compound features dual fluorine atoms at the 2- and 6-positions, increasing steric hindrance and reducing rotational freedom compared to the mono-fluorinated target compound. Computational properties include a topological polar surface area (TPSA) of 53.8 Ų and five hydrogen bond acceptors, suggesting moderate solubility .

Methyl and Methoxy Substitutions

  • 4-(p-Tolyl)piperazinyl 3,4,5-trimethoxyphenyl ketone ()
    The 4-methylphenyl group (p-tolyl) enhances lipophilicity (logP ~3.5), while trimethoxy groups increase TPSA (86.6 Ų), favoring CNS penetration. This compound’s molecular weight (386.18 g/mol) is higher than the target compound’s estimated weight (~350 g/mol), affecting pharmacokinetics .

  • 4-(2-Ethoxyphenyl)piperazinyl 4-nitrophenyl ketone ()
    The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the methyl and fluorine substituents in the target compound .

Piperazine Ring Modifications

  • [4-(Diphenylmethyl)-1-piperazinyl][2-(2-methylphenyl)-4-quinolinyl]methanone () The diphenylmethyl group on the piperazine ring adds significant bulk (MW 435.0 g/mol), likely reducing blood-brain barrier permeability but enhancing affinity for peripheral targets.
  • Toxicity data indicate moderate intraperitoneal toxicity (LD₅₀ 800 mg/kg in mice) .

Physicochemical and Computational Properties

Compound MW (g/mol) H-Bond Donors H-Bond Acceptors TPSA (Ų) LogP Reference
This compound ~350 0 5 ~50 ~3.0 -
2,6-Difluorophenyl 4-(2-furylcarbonyl)piperazinyl ketone 349.34 0 5 53.8 2.8
4-(p-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone 386.18 0 8 86.6 3.5
4-(2-Thiazolyl)piperazinyl 3,4,5-trimethoxyphenyl ketone 405.45 0 9 92.7 2.5

Biological Activity

4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activity. This compound is structurally related to various pharmacologically active agents, particularly in the context of neuropharmacology and receptor modulation.

Chemical Structure

The compound's molecular formula is C16H18FC_{16}H_{18}F with a molecular weight of approximately 250.32 g/mol. The presence of fluorine in its structure is significant for enhancing biological activity, as fluorinated compounds often exhibit improved metabolic stability and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the NK1 receptor. This receptor is implicated in pain and anxiety pathways, making antagonists of this receptor a target for therapeutic interventions.

Pharmacological Profile

Research has indicated that derivatives of piperazine, including the compound , can act as effective antagonists at the NK1 receptor. For instance, studies have demonstrated that similar compounds exhibit high affinity and selectivity for this receptor, leading to potential applications in treating conditions such as depression and anxiety disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Biological Activity IC50 (µM) Reference
Vestipitant (analog)NK1 receptor antagonist0.1 - 0.5
Piperazine derivativesAntidepressant-like effectsVaries
Fluorinated piperazinesEnhanced binding affinity<0.1

Case Studies

  • Vestipitant : A notable case study involves vestipitant, a compound closely related to this compound. It was characterized as a potent NK1 receptor antagonist with favorable pharmacokinetic properties, demonstrating effectiveness in preclinical models for anxiety and depression .
  • Neuropharmacological Studies : In various neuropharmacological assessments, piperazine derivatives have shown promise in modulating serotonin and dopamine pathways, leading to improvements in mood and anxiety-related behaviors in animal models .

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental binding data?

  • Methodological Answer :
  • Force field refinement : Re-dock using OPLS4 (improved piperazine torsional parameters) in Schrödinger Suite.
  • Solvent effects : Include explicit water molecules in molecular dynamics simulations (e.g., Desmond).
  • Mutagenesis studies : Validate predicted binding residues (e.g., Ala substitutions in 5-HT₁A receptor; ) .

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